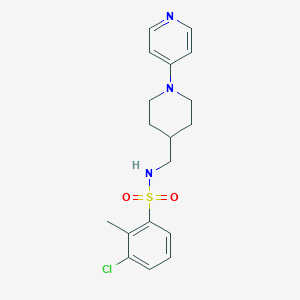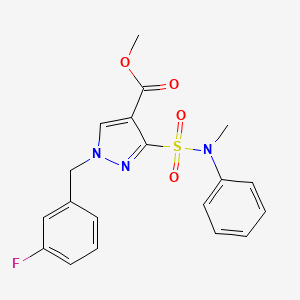
3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol: is an organic compound with the molecular formula C16H24O2 It is characterized by a phenyl group substituted with a 2-methylcyclohexyloxy group and a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol typically involves the following steps:
Formation of the 2-Methylcyclohexyloxy Group: This can be achieved by reacting 2-methylcyclohexanol with a suitable phenol derivative under acidic or basic conditions to form the ether linkage.
Attachment of the Propanol Chain: The phenyl group with the 2-methylcyclohexyloxy substituent is then reacted with a propanol derivative, often through a Friedel-Crafts alkylation or similar reaction, to introduce the propanol chain.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as distillation or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The hydroxyl group in the propanol chain can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane by hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens like chlorine or bromine.
Major Products:
Oxidation: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propanal or 3-(2-(2-Methylcyclohexyloxy)phenyl)propanoic acid.
Reduction: Formation of 3-(2-(2-Methylcyclohexyloxy)phenyl)propane.
Substitution: Formation of various substituted derivatives on the phenyl ring.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity, including interactions with enzymes or receptors.
Medicine:
- Potential applications in drug development due to its unique structural features.
Industry:
- Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies to elucidate.
相似化合物的比较
3-(2-(Cyclohexyloxy)phenyl)propan-1-ol: Lacks the methyl group on the cyclohexyl ring.
3-(2-(2-Ethylcyclohexyloxy)phenyl)propan-1-ol: Has an ethyl group instead of a methyl group on the cyclohexyl ring.
Uniqueness:
- The presence of the 2-methyl group on the cyclohexyl ring in 3-(2-(2-Methylcyclohexyloxy)phenyl)propan-1-ol can influence its steric and electronic properties, potentially affecting its reactivity and interactions compared to similar compounds.
属性
IUPAC Name |
3-[2-(2-methylcyclohexyl)oxyphenyl]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O2/c1-13-7-2-4-10-15(13)18-16-11-5-3-8-14(16)9-6-12-17/h3,5,8,11,13,15,17H,2,4,6-7,9-10,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLPACOUWRVFGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1OC2=CC=CC=C2CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(9H-carbazol-9-yl)-3-[(3,5-dimethylphenyl)amino]propan-2-ol](/img/structure/B2411001.png)
![N-[(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2411002.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2411005.png)
![3-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2411006.png)


![N-Methyl-N-[2-(3-methyl-2,3-dihydroindol-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2411011.png)
![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)
![Methyl 3-[(2-chloro-5-methylphenoxy)methyl]benzoate](/img/structure/B2411015.png)


![N-(5-(7-methoxybenzofuran-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2411021.png)
